molecular formula C16H16O5 B1222088 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione CAS No. 64981-70-0

2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione

Cat. No. B1222088
CAS RN: 64981-70-0
M. Wt: 288.29 g/mol
InChI Key: ALRXDRQNAJOPCP-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione, also known as DDN, is a synthetic compound that has been shown to have a variety of potential applications in scientific research. This molecule is a naphthoquinone derivative that has been synthesized using a number of different methods, and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione is not fully understood, but it is thought to involve the inhibition of cellular proliferation and induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant activity, inhibition of cellular proliferation, and induction of apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory activity, and has been studied for its potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione has several advantages for use in laboratory experiments, including its high solubility in water and its stability under a variety of conditions. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for research on 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione, including studies to determine its safety and efficacy in vivo, and studies to optimize its synthesis and formulation for use as a therapeutic agent. In addition, this compound could be studied for its potential applications in other areas of scientific research, such as the treatment of inflammatory diseases or as a tool for studying cellular proliferation and apoptosis.

Synthesis Methods

There are several methods that have been used to synthesize 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione, including the reaction of 2-methyl-2-(2-oxo-2H-chromen-4-yl)propanoic acid with 2,3-dimethyl-1,4-naphthoquinone, and the reaction of 2-hydroxy-1,4-naphthoquinone with 2,2-dimethyl-1,3-propanediol. These methods have been optimized to produce high yields of this compound, and have been used to produce the compound for scientific research.

Scientific Research Applications

2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione has been studied for its potential applications in scientific research, particularly in the field of cancer research. This molecule has been shown to have anticancer activity in vitro, and has been studied for its potential as a cancer therapeutic agent. In addition, this compound has been studied for its potential as an antioxidant, and has been shown to have free radical scavenging activity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione involves the condensation of 2-hydroxy-1,4-naphthoquinone with 5,5-dimethyloxolane-2-carboxaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "2-hydroxy-1,4-naphthoquinone", "5,5-dimethyloxolane-2-carboxaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-hydroxy-1,4-naphthoquinone in a suitable solvent (e.g. ethanol).", "Step 2: Add a stoichiometric amount of 5,5-dimethyloxolane-2-carboxaldehyde to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the condensation reaction.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then filter the resulting solid product.", "Step 6: Wash the solid product with a suitable solvent (e.g. water) to remove any impurities.", "Step 7: Dry the product under vacuum to obtain the desired compound, 2-(5,5-Dimethyloxolan-2-yl)-5,8-dihydroxynaphthalene-1,4-dione." ] }

CAS RN

64981-70-0

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

2-[(2R)-5,5-dimethyloxolan-2-yl]-5,8-dihydroxynaphthalene-1,4-dione

InChI

InChI=1S/C16H16O5/c1-16(2)6-5-12(21-16)8-7-11(19)13-9(17)3-4-10(18)14(13)15(8)20/h3-4,7,12,17-18H,5-6H2,1-2H3/t12-/m1/s1

InChI Key

ALRXDRQNAJOPCP-GFCCVEGCSA-N

Isomeric SMILES

CC1(CC[C@@H](O1)C2=CC(=O)C3=C(C=CC(=C3C2=O)O)O)C

SMILES

CC1(CCC(O1)C2=CC(=O)C3=C(C=CC(=C3C2=O)O)O)C

Canonical SMILES

CC1(CCC(O1)C2=CC(=O)C3=C(C=CC(=C3C2=O)O)O)C

synonyms

cyclo-alkannin
cycloalkannin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.